5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-12-7-13(2)11-25(10-12)18(20-21(27)26-22(31-20)23-14(3)24-26)15-8-16(28-4)19(30-6)17(9-15)29-5/h8-9,12-13,18,27H,7,10-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCCGCKECZCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Piperidine Intermediate: The starting material, 3,5-dimethylpiperidine, can be synthesized by hydrogenation of 3,5-dimethylpyridine.
Preparation of the Trimethoxyphenyl Intermediate: The 3,4,5-trimethoxybenzaldehyde is synthesized through the methylation of gallic acid.
Condensation Reaction: The piperidine intermediate is reacted with the trimethoxybenzaldehyde in the presence of a base to form the corresponding imine.
Cyclization: The imine undergoes cyclization with a thiazolotriazole precursor under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the trimethoxyphenyl group.
Reduction: Reduction reactions can target the imine or other reducible functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the thiazolotriazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The compound’s ability to modulate biological pathways is of particular interest.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of proteins involved in key biological pathways. For example, the trimethoxyphenyl group may interact with hydrophobic pockets, while the thiazolotriazole moiety could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into three classes: thiazolo-triazole derivatives , piperidine-containing hybrids , and trimethoxyphenyl-based inhibitors . Key comparisons are summarized below:
Structural and Functional Analogues
Binding Affinity and Selectivity
AutoDock4 simulations (as per ) suggest that the 3,4,5-trimethoxyphenyl moiety in the compound likely interacts with hydrophobic pockets in tubulin or kinase domains, similar to combretastatin A-4 derivatives. However, its bulky 3,5-dimethylpiperidine group may reduce binding efficiency compared to simpler analogs like podophyllotoxin (ΔG = -9.2 kcal/mol vs. -10.5 kcal/mol for podophyllotoxin) .
Pharmacokinetic Profiles
- Metabolic Stability : The 3,5-dimethylpiperidine group may enhance resistance to CYP3A4 oxidation compared to unsubstituted piperidine analogs (t₁/₂ = 4.2 h vs. 1.8 h) .
- Solubility : LogP values for similar compounds range from 2.5–4.0, indicating moderate lipophilicity. The triazole-thiazole core may improve aqueous solubility over purely aromatic systems.
Toxicity and Limitations
Trimethoxyphenyl derivatives often exhibit dose-dependent cytotoxicity (e.g., IC₅₀ = 2 µM in HEK293 cells), but the addition of a thiazolo-triazole moiety could mitigate this by reducing ROS generation. Piperidine-containing analogs show lower cardiotoxicity risks than quinoline-based systems .
Biological Activity
The compound 5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole and triazole ring system along with a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 396.53 g/mol. The presence of multiple functional groups contributes to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : The compound has shown potent cytotoxicity against colon cancer cell lines such as HCT116 and HT29. IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines were reported to be below 4 µM, indicating strong activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Mechanism of Action : The mode of action studies revealed that the compound induces apoptosis in cancer cells. This is characterized by:
Inhibitory Effects on Platelet Aggregation
In addition to its anticancer properties, the compound has been studied for its effects on platelet aggregation. A derivative of this compound demonstrated significant inhibition of platelet aggregation induced by collagen and other agonists, suggesting potential applications in cardiovascular therapies .
Study on Cytotoxicity
A study published in Cancer Research assessed the cytotoxic effects of various derivatives related to this compound. The results indicated that certain analogs had IC50 values lower than 1 µM against HCT116 cells, outperforming traditional chemotherapeutic agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | <4 | HCT116 |
| 5-Fluorouracil | >10 | HCT116 |
Mechanistic Insights
Another study explored the mechanistic pathways through which this compound exerts its effects. It was found to significantly increase the levels of ROS in treated cells and led to G2/M phase arrest in the cell cycle .
Q & A
Q. What are the key synthetic strategies for preparing 5-((3,5-dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves multi-step organic reactions, including cyclization of triazole and thiazole precursors. Critical steps include:
- Precursor coupling : Reacting substituted piperidine derivatives with benzylidene intermediates under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .
- Cyclization : Using catalysts like triethylamine or sodium hydride to form the thiazolo-triazole core .
- Purification : Recrystallization from solvent mixtures (e.g., DMF/ethanol) to enhance purity . Characterization via NMR and mass spectrometry is essential to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and fragment analysis .
- X-ray Crystallography : For resolving 3D conformation using software like SHELXL, particularly for crystallizing derivatives .
Q. What biological assays are recommended for preliminary pharmacological screening?
- In vitro enzyme inhibition assays : Target enzymes like 14-α-demethylase (e.g., PDB: 3LD6) using molecular docking to predict binding affinity .
- Cell viability assays : Test anticancer potential via MTT assays on cancer cell lines .
- Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
- Comparative structural-activity studies : Synthesize derivatives with modified substituents (e.g., methoxy vs. halogen groups) to isolate contributing factors .
- Dose-response validation : Replicate assays under standardized conditions (pH, temperature, cell lines) to minimize variability .
- Molecular dynamics simulations : Assess target binding stability over time to explain potency discrepancies .
Q. What methodologies optimize synthetic yield while minimizing side products?
- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent ratio, catalyst concentration) .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for cyclization steps .
- In-line analytics : Employ FTIR or HPLC monitoring to detect intermediates and adjust conditions dynamically .
Q. How can the mechanism of action for this compound’s bioactivity be elucidated?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- CRISPR/Cas9 knockout models : Identify gene pathways affected by the compound in cellular assays .
- Metabolomic profiling : LC-MS/MS to track metabolite changes post-treatment, linking bioactivity to specific pathways .
Q. What strategies address challenges in crystallographic refinement for structural studies?
- High-resolution data collection : Use synchrotron radiation for datasets with resolution ≤1.0 Å to reduce ambiguity .
- Twinned data refinement : Apply SHELXL’s twin law parameters for crystals with pseudo-symmetry .
- Validation tools : Employ checkCIF/PLATON to identify and correct structural outliers .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
